
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is related to the requested compound . It has a CAS Number of 2597-28-6 and a molecular weight of 203.24 . Another related compound is “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride” with a molecular formula of C12H16N2 HCl and a molecular weight of 224.73 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride”, is used in proteomics research . Another study describes the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Molecular Structure Analysis
The molecular structure of “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is given by the InChI code: 1S/C12H13NO2/c1-8-10(7-12(14)15)9-5-3-4-6-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” include a molecular weight of 203.24 . Another related compound, “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride”, has a molecular formula of C12H16N2 HCl and a molecular weight of 224.73 .Scientific Research Applications
Anticonvulsant Activity
Soyer, Kılıç, Erol, and Pabuccuoglu (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, to assess anticonvulsant activity. They found that compounds with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring were the most active in the series, indicating potential anticonvulsant properties of these compounds Soyer et al., 2004.
Crystal Structure and Biological Activity
Jingqian Hu et al. (2016) studied the title compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide, related to the compound , focusing on its crystal structure and biological activities. They discovered moderate herbicidal and fungicidal activities in the compound Hu Jingqian et al., 2016.
Indole Alkaloids from Marine Bacteria
Gang Chen et al. (2013) isolated various indole alkaloids from the marine bacterium Pantoea agglomerans, highlighting the diversity and potential biological significance of these compounds Chen Gang et al., 2013.
pKa Determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives
Duran and Canbaz (2013) synthesized and characterized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. They studied the acidity constants of these compounds via UV spectroscopic studies, contributing to understanding the chemical properties of similar acetamide derivatives Duran & Canbaz, 2013.
Anticancer Activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide Derivatives
Duran and Demirayak (2012) synthesized and investigated the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. They found significant activity against melanoma-type cell lines, indicating the potential of these compounds in cancer treatment Duran & Demirayak, 2012.
Broad-Spectrum Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species. Their research contributed to the development of new antifungal agents with improved plasmatic stability Bardiot et al., 2015.
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLSPGVURAUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)
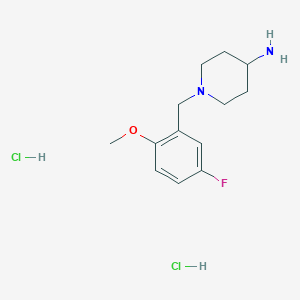

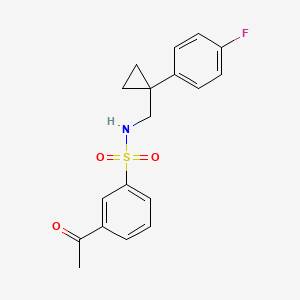
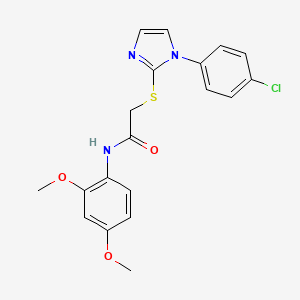

![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)
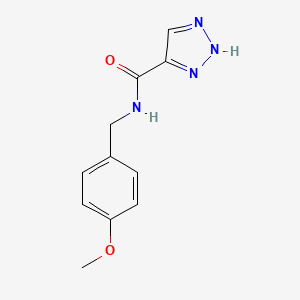
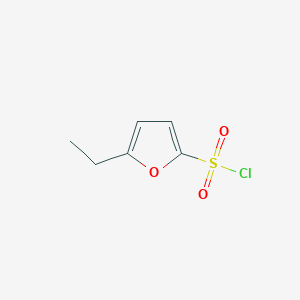
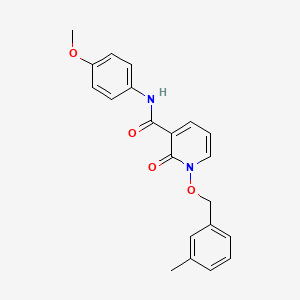
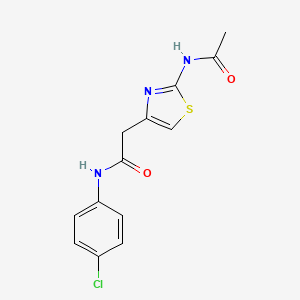
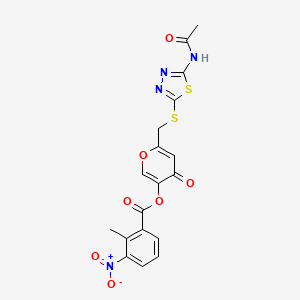
![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)